molecular formula C23H19FN4O4S B11108203 N-(4-Fluorophenyl)-4-methyl-N-({N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide

N-(4-Fluorophenyl)-4-methyl-N-({N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide

Cat. No.: B11108203
M. Wt: 466.5 g/mol
InChI Key: HLZIARPQIWQIIY-UHFFFAOYSA-N
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Description

N-(4-Fluorophenyl)-4-methyl-N-({N’-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methyl group, and a sulfonamide group, among other functional groups.

Preparation Methods

The synthesis of N-(4-Fluorophenyl)-4-methyl-N-({N’-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide involves multiple steps. One common synthetic route includes the reaction of 4-fluoroaniline with 4-methylbenzenesulfonyl chloride to form an intermediate, which is then reacted with hydrazine and an indole derivative under specific conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to enhance efficiency and yield.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction rates and yields. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(4-Fluorophenyl)-4-methyl-N-({N’-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-Fluorophenyl)-4-methyl-N-({N’-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folate in bacteria. This inhibition leads to the disruption of bacterial DNA synthesis and cell division, resulting in antibacterial effects . Additionally, the compound’s indole derivative may interact with various cellular receptors and enzymes, contributing to its potential anticancer activity.

Comparison with Similar Compounds

Similar compounds to N-(4-Fluorophenyl)-4-methyl-N-({N’-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide include:

The uniqueness of N-(4-Fluorophenyl)-4-methyl-N-({N’-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide lies in its combination of functional groups, which confer a range of chemical reactivity and potential biological activities.

Properties

Molecular Formula

C23H19FN4O4S

Molecular Weight

466.5 g/mol

IUPAC Name

2-(4-fluoro-N-(4-methylphenyl)sulfonylanilino)-N-[(2-hydroxy-1H-indol-3-yl)imino]acetamide

InChI

InChI=1S/C23H19FN4O4S/c1-15-6-12-18(13-7-15)33(31,32)28(17-10-8-16(24)9-11-17)14-21(29)26-27-22-19-4-2-3-5-20(19)25-23(22)30/h2-13,25,30H,14H2,1H3

InChI Key

HLZIARPQIWQIIY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N=NC2=C(NC3=CC=CC=C32)O)C4=CC=C(C=C4)F

Origin of Product

United States

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